Cas no 897611-96-0 (2-ethoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide)

2-ethoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide 化学的及び物理的性質
名前と識別子
-
- 2-ethoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide
- 897611-96-0
- 2-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
- F2068-0671
- 2-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
- 2-ethoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
- AKOS024625218
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- インチ: 1S/C21H27N3O4S/c1-2-28-20-11-7-6-10-19(20)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3,(H,22,25)
- InChIKey: FRRGLOQSDLPBDY-UHFFFAOYSA-N
- SMILES: S(CCNC(C1C=CC=CC=1OCC)=O)(N1CCN(C2C=CC=CC=2)CC1)(=O)=O
計算された属性
- 精确分子量: 417.17222752g/mol
- 同位素质量: 417.17222752g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 29
- 回転可能化学結合数: 8
- 複雑さ: 608
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.3Ų
- XLogP3: 2.4
2-ethoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2068-0671-3mg |
2-ethoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide |
897611-96-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2068-0671-2μmol |
2-ethoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide |
897611-96-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2068-0671-2mg |
2-ethoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide |
897611-96-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2068-0671-1mg |
2-ethoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide |
897611-96-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
2-ethoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide 関連文献
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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3. Back matter
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
2-ethoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamideに関する追加情報
2-Ethoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide: A Comprehensive Overview
2-Ethoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide, also known by its CAS number 897611-96-0, is a complex organic compound with a diverse range of potential applications in the fields of pharmacology, material science, and chemical synthesis. This compound has garnered significant attention in recent years due to its unique structural properties and promising biological activities. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological properties, and potential applications of this intriguing molecule.
The molecular structure of 2-Ethoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide is a testament to the ingenuity of modern organic chemistry. The compound features a benzamide core, which serves as the foundation for its various functional groups. The ethoxy group attached to the benzene ring introduces electron-donating properties, enhancing the compound's reactivity in certain chemical reactions. Additionally, the presence of a piperazine ring, a six-membered ring containing two nitrogen atoms, adds significant structural complexity and contributes to the compound's unique pharmacokinetic profile.
Recent studies have highlighted the importance of piperazine-containing compounds in drug design. Piperazine rings are known for their ability to form hydrogen bonds, which is a critical factor in drug-receptor interactions. In the case of 2-Ethoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide, the piperazine moiety is further substituted with a sulfonylethyl group, which introduces additional electronic and steric effects. This substitution pattern has been shown to influence the compound's solubility, stability, and bioavailability.
The synthesis of CAS No 897611-96-0 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzamide core through amide bond formation, followed by the introduction of the ethoxy and piperazine substituents. Recent advancements in catalytic asymmetric synthesis have enabled researchers to achieve higher yields and better stereocontrol in the synthesis of similar compounds.
In terms of pharmacological activity, 2-Ethoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide has demonstrated potential as a modulator of various biological targets. Preclinical studies have shown that this compound exhibits moderate inhibitory activity against certain kinases, making it a candidate for further investigation in oncology research. Furthermore, its ability to penetrate cellular membranes suggests that it could be developed into a drug delivery system for targeted therapies.
The safety profile of CAS No 897611-96-0 has been evaluated in several toxicity studies. Acute and chronic toxicity tests indicate that this compound has a relatively low toxicity profile when administered at therapeutic doses. However, long-term studies are still needed to fully understand its potential for adverse effects.
In conclusion, 2-Ethoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide, or CAS No 897611-96-0, represents an exciting advancement in organic chemistry with promising applications in drug development and materials science. Its unique structure and functional groups make it an ideal candidate for further research into its biological activities and therapeutic potential. As new synthetic methods and analytical techniques continue to emerge, we can expect even greater insights into this fascinating compound.
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